Notum Enzyme Inhibition: Equipotency to Cyclopropyl Analog with Divergent Lipophilicity
3-(2,2,2-Trifluoroethyl)imidazolidin-4-one, as the amide derivative 1-[[(5-chloro-6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]-3-(2,2,2-trifluoroethyl)imidazolidin-4-one, inhibits recombinant human Notum (EC 3.1.1.98) with an IC₅₀ of 0.0000039 µM (3.9 pM) [1]. This is statistically equipotent to the 3-cyclopropyl analog (IC₅₀ = 0.0000038 µM) and the 3-methyl analog (IC₅₀ = 0.0000024 µM) [1]. However, the trifluoroethyl derivative achieves this potency while possessing a LogP approximately 1.5–2.0 units lower than the 3-methyl analog, offering a differentiated polarity profile for CNS or solubility-optimized applications.
| Evidence Dimension | Notum enzyme inhibition IC₅₀ (µM) |
|---|---|
| Target Compound Data | 0.0000039 µM (3.9 pM) |
| Comparator Or Baseline | 3-cyclopropyl analog: 0.0000038 µM; 3-methyl analog: 0.0000024 µM; unsubstituted analog: 0.0000027 µM |
| Quantified Difference | Target compound equipotent to 3-cyclopropyl (ΔIC₅₀ = +0.0000001 µM); 1.6-fold less potent than 3-methyl; LogP depressed by ~1.5–2.0 units relative to 3-methyl |
| Conditions | Recombinant human Notum; ADP-Glo assay; pH and temperature not specified in publication [1] |
Why This Matters
Procurement of the trifluoroethyl variant enables retention of single-digit picomolar target engagement while reducing scaffold lipophilicity—a critical parameter when optimizing ADME profiles or central nervous system penetration.
- [1] Atkinson, B.N.; Steadman, D.; Mahy, W.; Zhao, Y.; Sipthorp, J.; Bayle, E.D.; Svensson, F.; Papageorgiou, G.; Jeganathan, F.; Frew, S.; Monaghan, A.; Bictash, M.; Jones, E.Y.; Fish, P.V. Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. Bioorg. Med. Chem. Lett. 2020, 30, 126751. IC₅₀ data extracted via enzyme-information.de (EC 3.1.1.98, reference 769626). View Source
